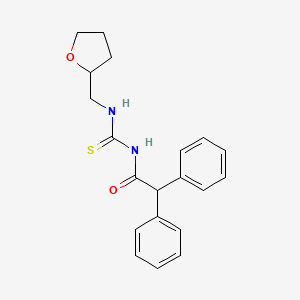

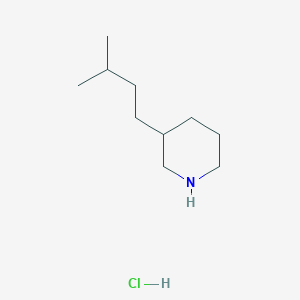

![molecular formula C9H14O2 B2686963 Bicyclo[3.2.1]octane-1-carboxylic acid CAS No. 2534-83-0](/img/structure/B2686963.png)

Bicyclo[3.2.1]octane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several synthetic approaches have been explored for the preparation of bicyclo[3.2.1]octanes. Notably, a divergent [5+2] cascade approach has been described, enabling the facile synthesis of diversely functionalized ent-kaurene and cedrene-type skeletons in good yields and excellent diastereoselectivities .

Another method involves the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones, leading to the formation of 8-disubstituted bicyclo[3.2.1]octane-3-ones and 9-disubstituted bicyclo[3.3.1]octane-3-ones .

Molecular Structure Analysis

Bicyclo[3.2.1]octane consists of a bridged three-membered ring (cyclopropane) fused to a six-membered ring. The arrangement of atoms and chemical bonds in this molecule contributes to its unique properties .

Chemical Reactions Analysis

The reactivity of bicyclo[3.2.1]octane-1-carboxylic acid depends on its functional groups. It can participate in various reactions, including Diels-Alder reactions, cyclopropane cleavage, and ring-opening reactions .

Scientific Research Applications

Synthesis Applications

Bicyclo[3.2.1]octane-1-carboxylic acid derivatives are used in various synthesis applications. For instance, ε-amino acids based on a bicyclic skeleton, specifically bicyclo[3.3.0]octane-5-amino-1-carboxylic acids, are prepared for use in solid-phase synthesis. These are derived from 4,4-diethylcarboxylic bicyclo[3.3.0]oct-2-enone, showcasing the bicyclic structure's utility in synthesizing complex amino acids (Yeo et al., 2006).

Transport Applications

In the field of transport applications, the isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids were synthesized to explore their specificity to membrane transport systems. These compounds showed increased reactivity with the Na+-independent amino acid transport system, emphasizing their potential in transport system studies (Christensen et al., 1983).

Electrosynthesis

Electrosynthesis studies involving bicyclic acids have been conducted to understand their reactivity and ionization properties. For instance, the reactivities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids and their esters were studied, providing insights into their electrical effects and ionization constants (Roberts & Moreland, 1953).

Chemical Property Analysis

Research on bicyclic acids includes analyzing their chemical properties, like acidity. The acidity of weak acids, including bicyclo[2.2.2]octane-1-carboxylic acids, has been calculated, contributing to a better understanding of their behavior and applications in chemical syntheses (Wiberg, 2002).

Enantioselective Synthesis

This compound derivatives are also significant in enantioselective synthesis. For example, the single-step enantioselective construction of bicyclo[3.2.1]octanes demonstrates the role of this compound in creating bioactive natural products and highlights its importance in modern synthetic organic chemistry (Presset et al., 2012).

Decarboxylation Studies

The mechanisms of decarboxylation of bicyclic acids, including bicyclo[3.2.1]octane-2-carboxylic acids, have been studied, revealing insights into the pathways and intermediates involved in these chemical reactions (Cantello et al., 1974).

Properties

IUPAC Name |

bicyclo[3.2.1]octane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8(11)9-4-1-2-7(6-9)3-5-9/h7H,1-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDYARCZSGKTIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(C1)(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

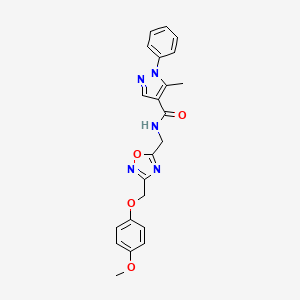

![1-(3,4-Dimethoxyphenyl)-2-((3,4-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2686881.png)

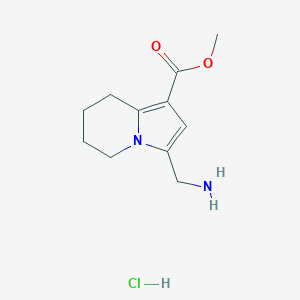

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2686885.png)

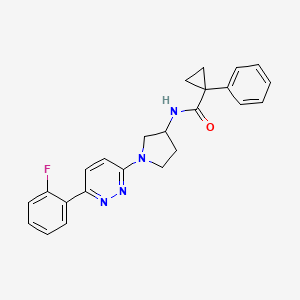

![2-(3,4-dimethoxyphenyl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2686886.png)

![(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2686892.png)

![N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2686893.png)

![1,9-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2686902.png)